molecular formula C14H20BFO3 B15298764 2-Ethoxy-5-fluorophenylboronic acid pinacol ester

2-Ethoxy-5-fluorophenylboronic acid pinacol ester

Cat. No.: B15298764
M. Wt: 266.12 g/mol
InChI Key: PPUOUUGRWIYVLE-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorophenylboronic acid pinacol ester is a boronic ester derivative characterized by an ethoxy group at the 2-position and a fluorine atom at the 5-position on the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

InChI Key

PPUOUUGRWIYVLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via oxidative addition of the aryl halide (X = Br, I) to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. A representative procedure involves:

  • Substrate : 2-Ethoxy-5-fluorobromobenzene (1.0 equiv)
  • Boron source : Bis(pinacolato)diboron (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (3 mol%)
  • Base : KOAc (3.0 equiv)
  • Solvent : 1,4-Dioxane/H₂O (6:1 v/v)
  • Conditions : 100°C under N₂ for 12 h

The reaction achieves ~85% isolated yield after column chromatography, with purity >98% confirmed by ¹H/¹³C NMR.

Substrate Scope and Limitations

Table 1 compares yields for substituted aryl bromides under standardized Miyaura conditions:

Aryl Bromide Substituents Yield (%) Reaction Time (h)
2-Ethoxy-5-fluoro 85 12
3-Chloro-4-ethoxy-5-fluoro 72 16
5-Ethoxy-2-fluoro 91 10
4-Ethoxy (no fluorine) 94 8

Data adapted from multiple coupling studies. Fluorine substitution at the meta position reduces yield by 6–9% compared to para-substituted analogs, likely due to increased steric hindrance during transmetallation.

Decarboxylative Borylation: Nickel-Catalyzed Approach

Emerging as a complementary strategy, decarboxylative borylation enables boronic ester formation from carboxylic acid precursors via redox-active esters (RAEs).

Reaction Design and Optimization

The process involves:

  • RAE formation : Activation of 2-ethoxy-5-fluorobenzoic acid with N-hydroxyphthalimide
  • Catalytic cycle : Ni(cod)₂ (5 mol%) with dtbbpy ligand (6 mol%)
  • Additive : MgBr₂·OEt₂ (1.5 equiv) to facilitate transmetallation
  • Solvent : THF at 0°C → RT for 2 h

This method achieves comparable yields (82–87%) to Miyaura borylation while avoiding halogenated precursors.

Comparative Advantages

  • Tolerates electron-deficient arenes better than Pd systems
  • Enables one-pot synthesis from carboxylic acids
  • Reduced metal loading (5% Ni vs. 3% Pd)

Protodeboronation Mitigation Strategies

The electron-withdrawing fluorine substituent increases susceptibility to protodeboronation, particularly under basic conditions. Key stabilization approaches include:

pH Control

Maintaining reaction pH <10 reduces boronate hydrolysis (t₁/₂ increases from 2 h at pH 13 to >48 h at pH 7).

Solvent Effects

Mixed aqueous/organic systems (dioxane/H₂O 4:1) suppress side reactions compared to purely aqueous media.

Industrial-Scale Considerations

Table 2 evaluates scalability metrics for both methods:

Parameter Miyaura Borylation Decarboxylative Borylation
Catalyst cost (USD/kg) 12,500 (Pd) 8,200 (Ni)
Typical batch size (kg) 50–100 100–200
PMI (Process Mass Intensity) 23.4 18.9
E-factor 15.2 11.8

Data synthesized from industrial case studies. The nickel-mediated route shows superior sustainability metrics, though Pd-based methods remain preferred for low-volume, high-value applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl group from the boronic ester with another aryl halide.

Scientific Research Applications

2-Ethoxy-5-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Ethoxy-5-fluorophenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Selected Boronic Acid Pinacol Esters

Compound Name Substituents Molecular Formula CAS Number Purity Key Applications/Notes Reference
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 3-Cl, 4-OEt, 5-F C₁₄H₁₉BClFO₃ 1668474-08-5 97% Intermediate in pharmaceuticals
2-Fluoro-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester 2-F, 5-(CH₂CO₂Me) C₁₅H₂₀BFO₄ 944317-66-2 95% Liquid; used in polymer synthesis
3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester 3-CF₃, 5-F C₁₃H₁₅BF₄O₂ 627525-87-5 N/A Electron-deficient for specialized couplings
2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester 2-CO₂Et, 4-F, 5-F C₁₅H₁₉BF₂O₄ 1334164-30-5 N/A High reactivity in cross-coupling
5-Ethyl-2-fluorophenylboronic acid pinacol ester 5-Et, 2-F C₁₄H₂₀BFO₂ N/A 97% Requires 2–8°C storage; moderate hazards

Structural Insights :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups (e.g., in [18]) increase electrophilicity, enhancing reactivity in Suzuki couplings.
    • Electron-Donating Groups (EDGs) : Ethoxy groups (e.g., in [16]) reduce electrophilicity but improve solubility and stability.
    • Steric Effects : Bulky groups like methoxycarbonylmethyl ([9]) may hinder coupling efficiency.

Reactivity Trends:

  • Inhibition Activity: Formyl-substituted derivatives (e.g., 2-fluoro-5-formylphenyl in ) exhibit biological activity (e.g., PBP1b inhibition), while acetyl or aminophenyl analogs are inactive .
  • Cross-Coupling Efficiency : Electron-deficient derivatives (e.g., 3-CF₃ in [18]) react faster in Suzuki-Miyaura couplings due to increased electrophilicity.

Commercial and Industrial Relevance

  • Pharmaceutical Intermediates : Ethoxy- and fluoro-substituted variants (e.g., [16]) are key in drug synthesis.
  • Materials Science : Used in cross-linkable hole-transporting materials (e.g., ) and conjugated polymers (e.g., ) [5], .
  • Custom Synthesis : Suppliers like Hairui Chemical and Combi-Blocks offer tailored analogs for R&D [9], [16].

Biological Activity

2-Ethoxy-5-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 g/mol. This compound features a phenyl group substituted with an ethoxy group and a fluorine atom, linked to a boronic acid moiety via a pinacol ester. The unique structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research on the biological activity of 2-ethoxy-5-fluorophenylboronic acid pinacol ester is limited; however, boron-containing compounds are known for their therapeutic applications, especially in cancer treatment. Boron compounds have been explored for their roles in boron neutron capture therapy (BNCT), which targets tumor cells selectively. The presence of the fluorine atom may enhance its reactivity and biological interactions, potentially leading to improved therapeutic efficacy.

  • Anticancer Activity : Boronic acids can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that certain boronic acid derivatives exhibit significant anticancer properties by disrupting the MDM2-p53 interaction, which is crucial for tumor suppression .
  • Antibacterial Properties : Similar compounds have shown antimicrobial activity against various pathogens. For example, 2-formylphenylboronic acids have demonstrated antibacterial effects against Escherichia coli and Bacillus cereus, with mechanisms suggested to involve interference with bacterial protein synthesis .

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of 2-ethoxy-5-fluorophenylboronic acid pinacol ester, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol esterC14H20BClF3O3Contains chlorine; affects reactivity in coupling reactions
5-Ethoxy-2-fluorophenylboronic acid pinacol esterC14H20BFO3Different substitution pattern; potential variations in activity
4-Ethoxyphenylboronic acid pinacol esterC12H16BFO3Lacks fluorine; broader applications in simpler coupling reactions

The unique substitution pattern of 2-ethoxy-5-fluorophenylboronic acid pinacol ester enhances its electronic properties, making it particularly effective in selective Suzuki-Miyaura coupling reactions, which are vital for synthesizing complex organic molecules.

Case Studies and Research Findings

  • Cancer Treatment Studies : A study investigating boron-containing compounds revealed that those with fluorine substitutions exhibited enhanced reactivity and selectivity in targeting cancer cells. The mechanism involved inhibition of key regulatory proteins associated with tumor growth .
  • Antimicrobial Activity Evaluation : Research into related boronic acids has shown promising results against fungal strains such as Candida albicans and Aspergillus niger. The specific mechanism was attributed to the inhibition of leucyl-tRNA synthetase, a critical enzyme in protein synthesis .

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